Lipophilicity (XLogP3-AA) Comparison Against the Cyclic 3-(Aminomethyl)pyrrolidine Analog
The target compound exhibits an XLogP3-AA value of 1.0, which is 0.4 log units higher than the 0.6 value for the closely related analog tert-butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate (CAS 199175-10-5) [1]. This demonstrates that the 2-methyl substitution in the target compound significantly increases lipophilicity. This quantifiable difference is important for medicinal chemists predicting blood-brain barrier penetration or optimizing logD for oral bioavailability, as a 0.4 log unit increase can qualitatively shift a compound's ADME profile in a screening cascade [2].
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.0 |
| Comparator Or Baseline | tert-butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate (CAS 199175-10-5); XLogP3-AA = 0.6 |
| Quantified Difference | 0.4 log units higher for the target compound |
| Conditions | Predicted values computed by XLogP3 3.0 algorithm via PubChem (2025.04.14 release). |
Why This Matters
The higher lipophilicity of the target scaffold provides a distinct physicochemical starting point for structure-activity relationship (SAR) studies and can reduce the need for subsequent lipophilic modifications during lead optimization.
- [1] PubChem. Computed XLogP3-AA values for CID 83849096 (CAS 1374655-49-8) and CID 1514454 (CAS 199175-10-5). View Source
- [2] Wenlock MC, Austin RP, Barton P, Davis AM, Leeson PD. A comparison of physiochemical property profiles of development and marketed oral drugs. J Med Chem. 2003 Apr 10;46(8):1387-96. View Source
